Comprehensive Structural Analysis Guide: 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol
Comprehensive Structural Analysis Guide: 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol
Part 1: Executive Summary & Synthetic Context
The Scaffold
4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol (C₁₄H₁₃BrN₂O₄) is a specialized secondary amine scaffold. It bridges two distinct aromatic systems—a halogenated phenol and a nitro-substituted anisole—via a methylene linker. This structure is typical of "privileged scaffolds" in medicinal chemistry, often serving as a precursor for benzoxazines or as a chelating ligand in organometallic catalysis.
Synthetic Origin & Impurity Profile
To accurately analyze this molecule, one must understand its genesis. It is synthesized via reductive amination :
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Condensation: 5-Bromosalicylaldehyde reacts with 2-Methoxy-5-nitroaniline to form a Schiff base (imine).
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Reduction: The imine is reduced (typically using NaBH₄ or NaBH(OAc)₃) to the secondary amine.
Critical Impurity Watchlist:
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Residual Imine: Incomplete reduction. Detected by a proton signal ~8.5 ppm (CH=N).
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Aldehyde Starting Material: Detected by a signal ~9.8 ppm (CHO).
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Over-reduction: Cleavage of the C-N bond (rare but possible under harsh catalytic hydrogenation).
Part 2: Spectroscopic Characterization Strategy
This section details the self-validating logic required to confirm the structure. We rely on "smoking gun" signals—unique spectral features that cannot exist unless the structure is correct.
Mass Spectrometry (The Isotopic Fingerprint)
Before NMR, Mass Spectrometry (LC-MS) provides the fastest confirmation due to the bromine atom.
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Theory: Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).
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The Smoking Gun: The molecular ion cluster will not be a single peak. It must appear as a 1:1 doublet separated by 2 mass units.
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Expected Signals (ESI+):
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[M+H]⁺ (⁷⁹Br): ~353.0 m/z
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[M+H]⁺ (⁸¹Br): ~355.0 m/z
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Validation: If you see a single peak at 353, the bromine is missing (dehalogenation). If the ratio is 3:1 (Cl pattern), you have the wrong halide.
Nuclear Magnetic Resonance (NMR) Atlas
Solvent Recommendation: DMSO-d₆ is preferred over CDCl₃ to ensure solubility of the nitro/phenol moieties and to slow down proton exchange, allowing observation of OH and NH signals.
Table 1: Predicted ¹H NMR Assignment (400 MHz, DMSO-d₆)
| Moiety | Proton Count | Multiplicity | Approx.[1] Shift (ppm) | Diagnostic Feature |
| Phenolic OH | 1H | Singlet (br) | 10.0 - 10.5 | Disappears on D₂O shake. |
| Nitro-Aniline Ar-H6' | 1H | Doublet (d) | 7.4 - 7.6 | Ortho to NH; deshielded by NO₂. |
| Nitro-Aniline Ar-H4' | 1H | Doublet of Doublets (dd) | 7.8 - 8.0 | Strong deshielding by NO₂. |
| Nitro-Aniline Ar-H3' | 1H | Doublet (d) | 7.0 - 7.2 | Ortho to OMe; shielded by OMe. |
| Phenol Ar-H3 | 1H | Doublet (d) | 6.8 - 6.9 | Ortho to OH. |
| Phenol Ar-H5 | 1H | Doublet of Doublets (dd) | 7.2 - 7.3 | Meta to bridge. |
| Phenol Ar-H6 | 1H | Doublet (d) | 7.3 - 7.5 | Ortho to bridge. |
| Amine (NH) | 1H | Triplet (br) | 5.5 - 6.5 | Couples to CH₂; exchangeable. |
| Methylene (-CH₂-) | 2H | Doublet (d) | 4.2 - 4.4 | Collapses to singlet on D₂O shake. |
| Methoxy (-OCH₃) | 3H | Singlet | 3.8 - 3.9 | Sharp, intense singlet. |
Causality in Assignment:
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The Methylene Bridge is the linchpin. If this signal is a singlet in dry DMSO, the amine proton is exchanging too fast. If it is a doublet, the NH is intact and coupling.
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NOESY Correlation: A critical spatial check involves a NOESY experiment. You must see a correlation between the Methoxy protons and the Ar-H3' (aniline ring). If this is absent, the regiochemistry of the nitro/methoxy groups may be incorrect.
Infrared Spectroscopy (IR)
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Nitro Group: Look for two strong bands at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .
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Amine/Phenol: A broad stretch between 3300-3500 cm⁻¹ .
Part 3: Analytical Workflow Visualization
The following diagram outlines the logical decision tree for confirming the identity of Lot #868256-55-7.
Figure 1: Analytical Decision Tree for 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol validation.
Part 4: Experimental Protocols
HPLC Purity Method (Reverse Phase)
This method separates the polar amine from the non-polar aldehyde precursor.
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
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Mobile Phase A: Water + 0.1% Formic Acid (buffer for amine ionization).
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient:
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0-2 min: 5% B (Hold)
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2-15 min: 5% -> 95% B (Linear Ramp)
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15-20 min: 95% B (Wash)
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (aromatic) and 350 nm (nitro group absorbance).
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Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile/Water (50:50). Sonicate for 5 mins.
NMR Sample Preparation (Critical Step)
Many researchers fail here by using wet solvent, which broadens the exchangeable protons (OH, NH) into the baseline.
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Dry the Solvent: Use a fresh ampoule of DMSO-d₆ or store solvent over activated 4Å molecular sieves for 24 hours.
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Concentration: 5-10 mg of compound in 0.6 mL solvent.
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Filtration: If the solution is cloudy (salt formation), filter through a 0.2 µm PTFE syringe filter directly into the NMR tube.
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Acquisition: Set d1 (relaxation delay) to 5 seconds to ensure accurate integration of the aromatic protons.
References
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Sigma-Aldrich. 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol Product Sheet. CAS 868256-55-7. Retrieved from
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5174477, 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol. Retrieved from
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol reference for the synthesis mechanism).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.
